molecular formula C11H13BrO4 B2899278 2-Bromo-5-methoxy-4-propoxybenzoic acid CAS No. 1024326-35-9

2-Bromo-5-methoxy-4-propoxybenzoic acid

Cat. No. B2899278
CAS RN: 1024326-35-9
M. Wt: 289.125
InChI Key: OUJMPXRIJHPUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-methoxy-4-propoxybenzoic acid is a biochemical used for proteomics research . It has a molecular weight of 289.12 and a molecular formula of C11H13BrO4 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methoxy-4-propoxybenzoic acid consists of a benzene ring substituted with bromine, methoxy, and propoxy groups, and a carboxylic acid group . The exact positions of these substituents can be inferred from the name of the compound.

Scientific Research Applications

Proteomics Research

2-Bromo-5-methoxy-4-propoxybenzoic acid: is utilized in proteomics research as a biochemical tool. It aids in the study of protein expression, modification, and interaction. Its unique molecular structure allows for the selective tagging and isolation of proteins, facilitating the analysis of complex proteomes .

Synthesis of Urolithin Derivatives

This compound serves as a precursor in the synthesis of urolithin derivatives. Urolithins are metabolites of ellagic acid-rich foods like pomegranates, and they have potential anti-inflammatory and antioxidant properties. The synthesis of these derivatives is crucial for further pharmacological studies .

Organic Synthesis Building Block

Due to its reactive bromo and methoxy groups, 2-Bromo-5-methoxy-4-propoxybenzoic acid is a valuable building block in organic synthesis. It can be used to construct complex organic molecules, including pharmaceuticals and agrochemicals .

Development of Therapeutic Agents

Researchers utilize this compound in the development of novel therapeutic agents. Its structure is key in creating small molecule inhibitors that can target specific proteins or enzymes involved in disease pathways .

Material Science

In material science, 2-Bromo-5-methoxy-4-propoxybenzoic acid can be employed to modify surface properties of materials. This modification can enhance the interaction between biological molecules and material surfaces, which is beneficial in biomedical device manufacturing .

Chemical Education

As a compound with a complex structure and multiple functional groups, it is used in chemical education to teach advanced synthesis techniques and analytical methods such as NMR spectroscopy .

Mechanism of Action

Mode of Action

It’s known that benzoic acid derivatives can participate in various chemical reactions, such as nucleophilic substitution . These reactions can lead to changes in the structure and function of their targets, thereby influencing the biochemical pathways in which these targets are involved.

Action Environment

The action, efficacy, and stability of 2-Bromo-5-methoxy-4-propoxybenzoic acid can be influenced by various environmental factors These factors can include pH, temperature, and the presence of other molecules in the environment

Safety and Hazards

The safety and hazards associated with 2-Bromo-5-methoxy-4-propoxybenzoic acid are not specified in the available resources. It is intended for research use only, not for diagnostic or therapeutic use .

Future Directions

The future directions for research involving 2-Bromo-5-methoxy-4-propoxybenzoic acid are not specified in the available resources. Given its use in proteomics research , it might be involved in studies aimed at understanding protein function or structure.

properties

IUPAC Name

2-bromo-5-methoxy-4-propoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-3-4-16-10-6-8(12)7(11(13)14)5-9(10)15-2/h5-6H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJMPXRIJHPUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)Br)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxy-4-propoxybenzoic acid

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